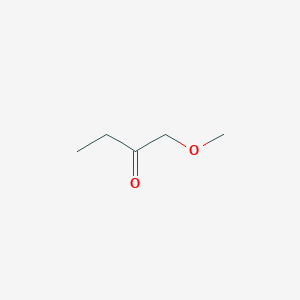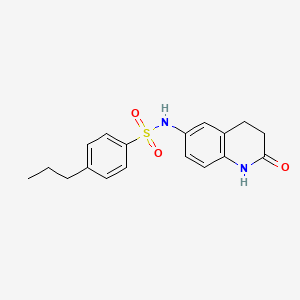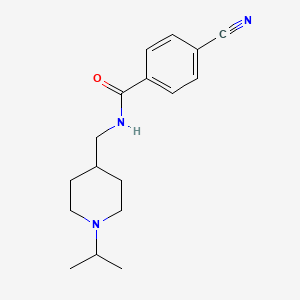![molecular formula C11H14N4O3S B2908864 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291842-42-6](/img/structure/B2908864.png)
6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Nitroso-Triazolopyrazine Formation : A study involving Sitagliptin drug products investigated contamination with N-nitrosamines, including N-nitroso-triazolopyrazine (NTTP), which is structurally related to our compound .
- Bioisosteric Modification : Researchers have modified related structures (e.g., triazolophthalazine) to optimize inhibitors of specific kinases, such as the TGF-β type I receptor kinase (ALK5) .
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
A study by Karpina et al. (2020) highlights the use of [1,2,4]triazolo[4,3-a]pyridine derivatives, including a compound with a piperidin-1-ylsulfonyl group, in antimalarial drug discovery. The research involved virtual screening, molecular docking, and in vitro evaluation against Plasmodium falciparum. Certain compounds showed promising antimalarial activity, indicating the potential of these compounds in future antimalarial drug development programs (Karpina et al., 2020).
Antibacterial and Antifungal Applications
Suresh et al. (2016) synthesized a series of derivatives related to [1,2,4]triazolo[4,3-a]pyridine and evaluated them for antibacterial and antifungal activity. These compounds displayed significant activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016).
Anti-Diabetic Drug Development
Bindu et al. (2019) researched the development of anti-diabetic medications using triazolo-pyridazine-6-yl-substituted piperazines. These compounds were evaluated for their potential in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. The study suggests the effectiveness of these compounds in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Herbicidal Activity
Liu et al. (2015) explored the herbicidal properties of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives. These compounds showed high herbicidal activity at different concentrations, indicating their potential use in agriculture for weed control (Liu et al., 2015).
Cancer Treatment Applications
Bradbury et al. (2013) discussed the discovery of AZD3514, a compound derived from the [1,2,4]triazolo[4,3-b]pyridazine structure, as a potential treatment for advanced prostate cancer. This compound acts as an androgen receptor downregulator, indicating its utility in cancer therapeutics (Bradbury et al., 2013).
Eigenschaften
IUPAC Name |
6-piperidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c16-11-13-12-10-5-4-9(8-15(10)11)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFIGFXJEXUAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2908781.png)
![3-[(pyridin-3-ylmethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2908782.png)
![(Z)-ethyl 2-(6-bromo-2-((5-chlorothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2908783.png)
![4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2908785.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2908786.png)
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2908788.png)
![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2908796.png)



![N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2908801.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide](/img/structure/B2908803.png)